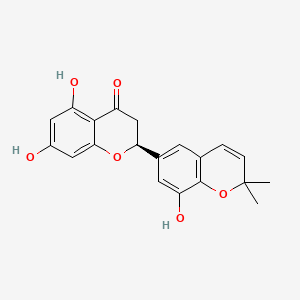

sigmoidin C

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

101923-93-7 |

|---|---|

Molecular Formula |

C20H18O6 |

Molecular Weight |

354.35 |

IUPAC Name |

(2S)-5,7-dihydroxy-2-(8-hydroxy-2,2-dimethylchromen-6-yl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H18O6/c1-20(2)4-3-10-5-11(6-15(24)19(10)26-20)16-9-14(23)18-13(22)7-12(21)8-17(18)25-16/h3-8,16,21-22,24H,9H2,1-2H3/t16-/m0/s1 |

SMILES |

CC1(C=CC2=C(O1)C(=CC(=C2)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C |

Synonyms |

(-)-Sigmoidin C; (2S)-5,7,8'-Trihydroxy-2',2'-dimethyl[2,6'-bi-2H-1-benzopyran]-4(3H)-one |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Sigmoidin C

Biological Sources of Sigmoidin C

The primary producers of this compound are flowering plants belonging to the legume family, Fabaceae. Research has pinpointed its presence in select species of the Erythrina genus, often referred to as "coral trees." mdpi.com

Specific Genera and Species Identified as Producers of this compound

The compound has been isolated from the following species:

Erythrina sigmoidea : This species is a significant source of this compound, along with other related flavonoids. naturalproducts.netnih.gov The stem bark of E. sigmoidea has been a primary material for the isolation of these compounds. researchgate.net

Erythrina abyssinica : Native to various parts of Africa, this species is another confirmed producer of this compound. naturalproducts.netsanbi.org The compound has been identified in both the root and stem bark of the plant. scispace.comnih.gov

Erythrina latissima : This species is also known to produce this compound. naturalproducts.net

The following table provides a summary of the plant sources for this compound.

| Genus | Species | Plant Part |

| Erythrina | sigmoidea | Stem Bark |

| Erythrina | abyssinica | Root and Stem Bark |

| Erythrina | latissima | Not specified in sources |

Biogeographical Distribution and Ecological Contexts of this compound-Producing Organisms

Erythrina sigmoidea is a shrub or tree native to West and Central Africa, with a range extending from Senegal to Sudan. kew.orgnmppdb.com.ng It typically thrives in the seasonally dry tropical biome, found in open forests on various soil types, including temporarily flooded sand and gravelly soils along streams, at elevations between 1,080 and 1,780 meters. nmppdb.com.ngafricanplantdatabase.ch

Erythrina abyssinica has a broad distribution across East, Central, and southern Africa. sanbi.orgwikipedia.org It is found in countries such as Ethiopia, Kenya, Tanzania, Uganda, and as far south as Botswana. sanbi.org This tree is adaptable, growing in mountainous regions near forests, as well as in woodlands and grassy savannas. sanbi.orgworldagroforestry.org It prefers well-drained soils and is a key species in its ecosystem, providing resources for various animals. sanbi.orgscispace.com The tree is also noted for its resistance to fire and termites. scispace.com

Advanced Isolation and Purification Techniques for this compound from Complex Biological Matrices

The isolation of pure this compound from plant material involves sophisticated extraction and chromatographic techniques to separate it from a multitude of other compounds.

Chromatographic Strategies for High-Purity this compound Acquisition

High-purity isolation of flavonoids like this compound from crude plant extracts often requires multi-step chromatographic procedures. mdpi.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is a cornerstone for the final purification of compounds. shimadzu.comardena.comknauer.net It allows for the separation of complex mixtures into individual components at a larger scale than analytical HPLC, yielding pure compounds in milligram to gram quantities. ardena.comlcms.cz The process can be automated for high-throughput purification of compound libraries. tarosdiscovery.com

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that is particularly effective for the isolation of polar compounds like flavonoids. nih.gov It avoids the use of solid stationary phases, thus preventing the irreversible adsorption of the sample. mdpi.com High-speed countercurrent chromatography (HSCCC) has been successfully used to separate various flavonoids with high purity. tandfonline.comscielo.br The selection of an appropriate solvent system is critical for successful separation in CCC. nih.gov For flavonoids, a common starting solvent system is hexane-ethyl acetate-methanol-water. nih.gov

Optimization Protocols for this compound Extraction from Plant Materials

The initial step in isolating this compound is the extraction from dried and powdered plant material. The choice of solvent and extraction method significantly impacts the yield and purity of the target compound.

Solvent Extraction: A common method involves refluxing the plant material with a solvent or a mixture of solvents. For flavonoids, ethanol (B145695) or methanol, often in aqueous solutions, are frequently used. tandfonline.com For instance, a systematic review on Erythrina abyssinica mentioned the use of a chloroform:methanol (1:1) mixture for extracting this compound from the roots. scispace.comnih.gov The resulting crude extract is then typically partitioned between different immiscible solvents to achieve a preliminary separation of compounds based on their polarity. tandfonline.com

Optimization of Extraction Conditions: Factors such as the solvent-to-solid ratio, extraction temperature, and duration can be optimized to maximize the yield of flavonoids. researchgate.net Techniques like response surface methodology can be employed to systematically investigate the effects of these parameters and determine the optimal extraction conditions. researchgate.net

The following table outlines a general workflow for the isolation of this compound.

| Step | Technique | Description |

| 1. Preparation | Grinding/Pulverizing | Dried plant material (e.g., stem bark) is ground into a fine powder to increase surface area for extraction. |

| 2. Extraction | Solvent Extraction (e.g., Reflux) | The powdered material is extracted with a suitable solvent (e.g., 80% ethanol, chloroform:methanol). nih.govtandfonline.com |

| 3. Concentration | Evaporation | The solvent from the extract is removed under reduced pressure to yield a crude extract. tandfonline.com |

| 4. Preliminary Separation | Liquid-Liquid Partitioning | The crude extract is partitioned between immiscible solvents (e.g., water and 1-butanol) to separate compounds based on polarity. tandfonline.com |

| 5. Chromatographic Separation | Column Chromatography | The enriched fraction is subjected to column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) for further separation. mdpi.com |

| 6. High-Purity Isolation | Preparative HPLC or HSCCC | Final purification is achieved using high-resolution techniques like preparative HPLC or HSCCC to obtain pure this compound. mdpi.comshimadzu.comnih.gov |

Biosynthetic Pathways and Enzymology of Sigmoidin C

Proposed Biosynthetic Routes to Sigmoidin C within Flavonoid Metabolism

The biosynthesis of flavonoids is a complex process that has been extensively studied. nih.gov The pathway leading to this compound is proposed to follow this conserved route, beginning with primary metabolites and proceeding through a series of enzymatic reactions to form the flavanone (B1672756) core, which is then a substrate for prenylation.

Precursor Identification and Elucidation of Early Biosynthetic Stages

The journey to this compound begins with precursors from primary metabolism. The aromatic amino acid L-phenylalanine, derived from the shikimate pathway, serves as the initial building block for the C6-C3 unit that will form the B-ring and the three-carbon bridge of the flavanone structure. The A-ring is constructed from three molecules of malonyl-CoA, a key intermediate in fatty acid biosynthesis. nih.gov

The initial steps involve the conversion of L-phenylalanine to 4-coumaroyl-CoA. This sequence is catalyzed by a series of enzymes that are central to the phenylpropanoid pathway:

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.

4-Coumarate:CoA ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

This activated intermediate, 4-coumaroyl-CoA, stands at a critical juncture, ready to enter the flavonoid-specific pathway.

Enzymatic Steps and Intermediate Compounds in this compound Biosynthesis

The formation of the characteristic flavanone skeleton is the defining phase of the core biosynthesis. This process involves the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA.

Key Enzymatic Steps and Intermediates:

| Step | Precursor(s) | Enzyme | Intermediate | Product |

| 1 | 4-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone (B49325) Synthase (CHS) | Polyketide intermediate | Naringenin (B18129) Chalcone |

| 2 | Naringenin Chalcone | Chalcone Isomerase (CHI) | - | Naringenin (a flavanone) |

| 3 | Naringenin + Dimethylallyl Pyrophosphate (DMAPP) | Prenyltransferase (PT) | - | This compound (and other prenylated flavanones) |

The first committed step is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase. CHS performs a sequential decarboxylative condensation of three acetate (B1210297) units from malonyl-CoA with the 4-coumaroyl-CoA starter molecule. This reaction forms a transient polyketide intermediate that cyclizes and aromatizes to yield naringenin chalcone.

Following this, Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of the chalcone. This reaction closes the heterocyclic C-ring, establishing the flavanone core structure. The product of this reaction, naringenin, is the immediate, un-prenylated precursor to a vast array of flavonoids.

The final and diversifying step in the formation of this compound is prenylation . This reaction involves the attachment of a five-carbon dimethylallyl group, derived from dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) pathway. A specific Prenyltransferase (PT) enzyme catalyzes the electrophilic addition of the prenyl group to the naringenin scaffold, yielding the final this compound molecule. The exact position of prenylation on the flavonoid ring is determined by the regiospecificity of the particular prenyltransferase enzyme present in Erythrina sigmoidea.

Molecular Genetics of this compound Biosynthesis

While the specific gene cluster for this compound has not been isolated from Erythrina sigmoidea, studies in the related species Erythrina velutina provide a strong model for the genetic basis of flavonoid biosynthesis in this genus.

Identification and Characterization of Biosynthetic Gene Clusters for this compound Production

Direct identification of a dedicated this compound biosynthetic gene cluster remains an area for future research. However, based on analogous pathways, it is anticipated that the genes encoding the necessary enzymes (PAL, C4H, 4CL, CHS, CHI, and a specific prenyltransferase) are present in the E. sigmoidea genome. Transcriptomic analysis of Erythrina velutina has successfully identified numerous transcripts encoding these key enzymes of the flavonoid pathway. This suggests that the genetic framework for producing the flavanone precursor to this compound is well-conserved within the genus. The discovery of the specific prenyltransferase gene responsible for modifying the flavanone core would be the final piece in assembling the complete biosynthetic gene set.

Functional Genomics and Metabolic Engineering Approaches for Enhanced this compound Biosynthesis

The fields of functional genomics and metabolic engineering offer powerful tools to enhance the production of valuable plant secondary metabolites like this compound. youtube.comyoutube.com Functional genomics approaches, such as gene silencing (RNAi) or overexpression studies, could be used in Erythrina species to confirm the roles of candidate genes identified through sequencing. For instance, down-regulating a specific prenyltransferase and observing a decrease in this compound levels would provide strong evidence of its function.

Metabolic engineering could then be applied to increase the yield of this compound. This could involve:

Overexpression of key biosynthetic genes: Increasing the expression of rate-limiting enzymes such as CHS or the specific prenyltransferase could drive more metabolic flux towards this compound.

Transcription factor engineering: The entire flavonoid pathway is often regulated by a complex of transcription factors (including MYB, bHLH, and WD40 proteins). Overexpressing a key positive regulator could upregulate multiple pathway genes simultaneously.

Heterologous expression: The entire biosynthetic pathway could be transferred to a microbial host like Escherichia coli or Saccharomyces cerevisiae. This approach removes the complexities of plant-based production and allows for rapid optimization and large-scale fermentation to produce this compound.

Chemoenzymatic and Biotransformation Studies in this compound Pathway Elucidation

Chemoenzymatic synthesis and biotransformation are valuable techniques for producing complex natural products and investigating their biosynthetic pathways. rsc.orgnih.gov

Chemoenzymatic approaches combine chemical synthesis with enzymatic catalysis. For this compound, this could involve the chemical synthesis of the naringenin precursor, followed by an enzymatic step using a purified prenyltransferase to attach the dimethylallyl group. This strategy allows for the production of this compound and related analogs for research purposes, and it can confirm the substrate specificity and regiospecificity of the enzyme involved.

Biotransformation utilizes whole microbial cells or purified enzymes to modify a supplied substrate. For example, feeding the precursor naringenin to a culture of Erythrina sigmoidea cells or a microbial strain engineered to express the this compound prenyltransferase could lead to the production of the final compound. This method is particularly useful for elucidating the later steps of a biosynthetic pathway and for producing derivatives of a natural product that may be difficult to synthesize chemically.

Chemical Synthesis and Derivatization Strategies for Sigmoidin C

Total Synthesis Approaches for Sigmoidin C

While a dedicated total synthesis of this compound has not been extensively reported, the synthetic strategies employed for structurally related prenylated flavonoids, such as sigmoidin A, provide a robust blueprint. tandfonline.com The total synthesis of these molecules is crucial for confirming their structure, enabling the synthesis of stereoisomers, and providing access to analogues for structure-activity relationship (SAR) studies.

A retrosynthetic analysis of this compound would logically disconnect the molecule into more readily available starting materials. numberanalytics.comtgc.ac.innsf.gov The primary disconnection would be at the C2-C3 bond of the flavanone (B1672756) ring, leading back to a chalcone (B49325) precursor. This chalcone, in turn, can be disconnected into a substituted acetophenone (B1666503) (A-ring precursor) and a substituted benzaldehyde (B42025) (B-ring precursor).

Key Disconnections in the Retrosynthesis of this compound:

| Target Molecule | Precursor 1 (Chalcone) | Precursors 2 & 3 (Acetophenone & Benzaldehyde) |

| This compound | Corresponding Chalcone | Prenylated Phloroglucinol Acetophenone & Hydroxybenzaldehyde |

The key reaction strategies to achieve the forward synthesis based on this analysis would include:

Aldol (B89426) Condensation: The formation of the chalcone intermediate is typically achieved via a base-catalyzed aldol condensation between the appropriate acetophenone and benzaldehyde derivatives. tandfonline.comresearchgate.net

Intramolecular Cyclization: The flavanone C-ring is then formed through an intramolecular Michael addition of a phenolic hydroxyl group onto the α,β-unsaturated ketone of the chalcone. This cyclization can be promoted by heat or acid/base catalysis.

Prenylation: The introduction of the prenyl groups is a critical step. This can be achieved through electrophilic substitution (Friedel-Crafts type reaction) on the aromatic rings using a prenylating agent like prenyl bromide. The regioselectivity of this step is often a significant challenge and may require the use of protecting groups or specific catalysts. researchgate.net

Protecting Group Strategies: Due to the multiple reactive hydroxyl groups, a careful strategy of protection and deprotection is essential to ensure the desired regioselectivity in the condensation and prenylation steps. Common protecting groups for phenols include methoxymethyl (MOM) ethers or benzyl (B1604629) ethers. tandfonline.com

A proposed retrosynthetic pathway is illustrated below:

Image of the retrosynthetic analysis of this compound would be placed here, showing the disconnection from the flavanone to the chalcone, and then to the A-ring and B-ring precursors.

Natural this compound possesses a chiral center at the C2 position of the flavanone ring. Consequently, achieving stereocontrol in its synthesis is of paramount importance to obtain the biologically active enantiomer. researchgate.netd-nb.info

Several strategies can be employed for the stereocontrolled and enantioselective synthesis of flavanones:

Chiral Resolution: A racemic mixture of the flavanone can be synthesized and then separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Catalysis: The cyclization of the chalcone to the flavanone can be catalyzed by a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral acid/base, to favor the formation of one enantiomer.

Chiral Pool Synthesis: A chiral starting material, for instance, a chiral building block derived from a natural product like an amino acid or a sugar, can be used to introduce the stereocenter.

The synthesis of all possible stereoisomers is also valuable for SAR studies, as it allows for the determination of the optimal stereochemistry for biological activity. sioc-journal.cn The stereocontrolled synthesis of related natural products has demonstrated that different stereoisomers can exhibit significantly different biological properties. researchgate.net

Both convergent and linear synthetic strategies can be envisioned for a molecule with the complexity of this compound. uniurb.itscholarsresearchlibrary.com

Comparison of Linear and Convergent Synthesis for this compound:

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly from a single starting material. | Conceptually simple to plan. | Often results in low overall yields for long sequences. |

| Convergent | Independent synthesis of fragments followed by late-stage coupling. | Higher overall yields, greater flexibility. | Requires more complex planning and synthesis of multiple fragments. |

Given the modular nature of the flavonoid scaffold, a convergent approach is generally preferred for the synthesis of this compound and its analogues.

Semi-Synthesis of this compound from Isolated Natural Precursors

Semi-synthesis, which involves the chemical modification of a readily available natural product precursor, can be a highly efficient method for obtaining complex molecules like this compound. nih.gov The viability of this approach depends on the availability of a suitable starting material that is structurally closely related to the target molecule.

The biosynthetic pathway of flavonoids suggests that chalcones are the direct precursors to flavanones. researchgate.netnih.gov Therefore, if a naturally occurring chalcone with the appropriate substitution pattern could be isolated in sufficient quantities, it could serve as a direct precursor for the semi-synthesis of this compound through a simple cyclization reaction.

Potential biosynthetic precursors that could be explored for the semi-synthesis of this compound include:

A chalcone with the corresponding hydroxylation and prenylation pattern.

A related flavonoid that could be chemically converted to this compound, for example, through the introduction or modification of a prenyl group or alteration of the oxidation state of the C-ring.

Currently, there is limited information in the scientific literature regarding the isolation of direct precursors for the semi-synthesis of this compound.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring its therapeutic potential and understanding the structural requirements for its biological activity. nih.gov These modifications can aim to improve potency, selectivity, and pharmacokinetic properties.

Rational drug design principles can be applied to guide the structural modification of this compound. escholarship.org This involves making targeted changes to the molecule based on an understanding of its interaction with its biological target.

Key areas for structural modification in the this compound scaffold include:

The Prenyl Groups: The number, position, and nature of the lipophilic prenyl groups can be varied. This could involve the synthesis of analogues with geranyl or farnesyl groups, or the introduction of prenyl groups at different positions on the A and B rings. The lipophilicity imparted by these groups can significantly influence cell membrane permeability and interaction with protein targets.

The Hydroxyl Groups: The phenolic hydroxyl groups are often key to the biological activity of flavonoids, participating in hydrogen bonding interactions with biological targets and contributing to antioxidant properties. Analogues with modified hydroxylation patterns, such as methylation or glycosylation of the hydroxyl groups, can help to probe their importance.

The Flavanone Core: The core heterocyclic structure can be modified. For example, the corresponding chalcone, flavone (B191248), or isoflavone (B191592) analogues could be synthesized to investigate the importance of the flavanone C-ring for activity.

The design of these analogues can be further guided by computational methods, such as molecular docking, if the biological target of this compound is known.

Synthetic Methodologies for Novel this compound Conjugates and Prodrugs for Research Applications

The development of novel molecular tools is a cornerstone of biochemical and pharmacological research. For natural products like this compound, a pyranoflavonoid with potential biological activities, the creation of conjugates and prodrugs is a key strategy to enhance its utility in research applications. naturalproducts.netuantwerpen.be These modifications aim to overcome experimental limitations such as poor solubility or non-specific delivery, and to enable new avenues of investigation, such as tracking the molecule within cellular systems or studying its mechanism of action. mdpi.commdpi.com

Strategies for this compound Conjugation

Conjugation involves chemically linking this compound to another molecular entity to impart new properties or functions. The structure of this compound, featuring multiple hydroxyl (-OH) groups, provides reactive sites for such modifications. naturalproducts.netsmolecule.com These hydroxyl groups can be targeted for esterification, etherification, or condensation reactions to attach a variety of functional moieties. smolecule.com

Common bioconjugation strategies that can be adapted for this compound include:

Attachment of Reporter Tags: Fluorescent dyes, biotin (B1667282) tags, or other reporter molecules can be conjugated to this compound. This allows for the visualization of the compound's distribution in cells (fluorescence microscopy), or for its isolation along with its binding partners from cell lysates (affinity purification).

Linkage to Targeting Ligands: By attaching this compound to a molecule that specifically binds to a particular cell type or protein, its delivery can be directed to a specific site of interest. This is crucial for studying its effects in complex biological systems.

Formation of Nanoparticle Conjugates: Research on related flavonoids like sigmoidin A and B has demonstrated their use in synthesizing gold nanoparticles. uj.ac.za This approach could be applied to this compound to create nanoparticle-based systems for research into novel delivery mechanisms or for use in bio-imaging.

The chemical reactions to achieve these conjugations often involve activating the hydroxyl groups of this compound or using linker molecules that can react with both the flavonoid and the molecule to be attached. nih.govucl.ac.uk For instance, an ester linkage can be formed by reacting this compound with a carboxylic acid derivative of the desired tag. smolecule.com

Table 1: Potential this compound Conjugation Strategies for Research

| Conjugate Type | Attached Moiety | Potential Linkage Chemistry | Research Application |

|---|---|---|---|

| Fluorescent Conjugate | Fluorescein, Rhodamine | Esterification, Etherification | Cellular uptake and localization studies |

| Affinity Tag Conjugate | Biotin, Desthiobiotin | Esterification via activated esters | Pull-down assays to identify protein targets |

| Peptide Conjugate | Cell-penetrating peptides | Amide bond formation (requires derivatization) | Enhancing intracellular delivery in research models |

Prodrug Strategies for this compound Research

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active agent. pharmacologycanada.orgnih.gov In a research context, prodrug strategies can be employed to improve a compound's experimental properties, such as membrane permeability or stability in cell culture media. mdpi.com The goal is to deliver the active this compound to the desired intracellular or tissue environment in a controlled manner.

For this compound, prodrugs are typically designed by masking one or more of its polar hydroxyl groups. smolecule.com This modification temporarily increases the molecule's lipophilicity, which can facilitate its passage across cellular membranes. Once inside a cell, the masking groups are cleaved by endogenous enzymes, such as esterases, to regenerate the active this compound. pharmacologycanada.org

Key approaches for creating this compound prodrugs for research include:

Ester Prodrugs: The hydroxyl groups can be converted to esters (e.g., acetate (B1210297), pivalate). These ester prodrugs are generally more lipophilic and can be readily hydrolyzed by cellular esterases. For example, pivampicillin, an ester prodrug of ampicillin, shows significantly increased bioavailability due to enhanced lipophilicity. pharmacologycanada.org

Carbonate Prodrugs: Linking a promoiety via a carbonate bond is another strategy to mask hydroxyl groups and improve physicochemical properties.

Phosphate (B84403) Prodrugs: Introducing a phosphate group can dramatically increase the aqueous solubility of a compound. While this decreases lipophilicity, it is a valuable strategy for compounds that are difficult to dissolve in aqueous buffers used for in vitro experiments. The phosphate group is later removed by cellular phosphatases.

These prodrug approaches allow researchers to study the effects of this compound in cellular or animal models where the parent compound might otherwise have poor bioavailability or rapid metabolism, thus providing a more accurate assessment of its biological potential. mdpi.comnih.gov

Table 2: Potential this compound Prodrug Designs for Research Applications

| Prodrug Strategy | Promoieties | Activation Mechanism | Research Goal |

|---|---|---|---|

| Increased Lipophilicity | Acetate, Pivalate, Benzoate | Cleavage by cellular esterases | Enhance cell membrane permeability for in vitro assays. pharmacologycanada.org |

| Increased Aqueous Solubility | Phosphate, Amino Acid Esters | Cleavage by phosphatases or peptidases | Improve solubility in aqueous media for reliable in vitro testing. |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 5-aminosalicylic acid |

| Acetate |

| Ampicillin |

| Benzoate |

| Biotin |

| Desthiobiotin |

| Durmillone |

| Fluorescein |

| Gold |

| Phosphate |

| Pivampicillin |

| Pivalate |

| Rhodamine |

| Sigmoidin A |

| Sigmoidin B |

| This compound |

Mechanistic Investigations of Sigmoidin C Biological Activities

Cellular and Molecular Targets of Sigmoidin C

The biological effects of a compound are dictated by its interactions with cellular components. openaccessjournals.com Understanding these molecular targets is crucial for elucidating its mechanism of action. openaccessjournals.com

Protein-Ligand Interactions of this compound with Specific Receptors, Enzymes, or Ion Channels

Initial studies suggest that this compound, like other flavonoids, may interact with a variety of protein targets to exert its effects. These targets can include receptors that sit on the cell surface, enzymes that catalyze biochemical reactions, and ion channels that control the flow of ions across cell membranes. pharmacologyeducation.orgkhanacademy.org The binding of a ligand, such as this compound, to these proteins can trigger a cascade of intracellular events. nih.govsaskoer.ca

For instance, G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that respond to a diverse range of external signals. nih.gov Ligand binding to a GPCR initiates a conformational change that activates associated G-proteins, leading to downstream signaling. nih.gov Another class of receptors are ligand-gated ion channels, which open or close in response to ligand binding, thereby altering the cell's ion permeability and electrical state. kenhub.com Enzyme-linked receptors, upon ligand binding, activate an intracellular enzymatic domain, often a kinase, which then phosphorylates other proteins to propagate the signal. saskoer.ca

While direct binding studies specifically for this compound are limited, its structural similarity to other flavonoids that are known to interact with these receptor types suggests potential analogous interactions.

Modulation of Intracellular Signaling Pathways by this compound (e.g., MAPK, NF-κB, AKT pathways)

This compound has been shown to influence key intracellular signaling pathways that are central to cellular processes like inflammation, proliferation, and survival. These pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and AKT pathways, are complex networks of protein-protein interactions and phosphorylation events that transmit signals from the cell surface to the nucleus. mdpi.comwaocp.orgnews-medical.net

MAPK Pathway: The MAPK pathway is a three-tiered kinase cascade involved in responding to extracellular stimuli. waocp.orgnews-medical.net Studies on compounds structurally related to this compound suggest that it may suppress the activation of key components of this pathway, such as extracellular signal-regulated kinases (ERKs). nih.gov The modulation of the MAPK pathway is a critical mechanism by which various natural compounds exert their anti-inflammatory and anti-cancer effects. mdpi.comdovepress.com

NF-κB Pathway: The NF-κB pathway is a crucial regulator of the inflammatory response. sigmaaldrich.com In its inactive state, NF-κB is held in the cytoplasm. Upon stimulation by inflammatory signals, a series of phosphorylation events leads to its activation and translocation to the nucleus, where it induces the expression of pro-inflammatory genes. sigmaaldrich.com Research indicates that flavonoids can inhibit NF-κB activation, and it is plausible that this compound shares this capability. frontiersin.org

AKT Pathway: The AKT pathway, also known as the PI3K-AKT pathway, is vital for cell survival and proliferation. waocp.org Dysregulation of this pathway is a common feature in many cancers. Some natural compounds exert their anti-cancer effects by inhibiting the phosphorylation and activation of AKT. nih.gov

The interplay between these pathways is complex, with significant crosstalk occurring. mdpi.com For example, the MAPK pathway can influence the activation of NF-κB. waocp.org Therefore, the ability of this compound to modulate one pathway can have cascading effects on others.

Impact of this compound on Gene Expression and Proteomic Profiles

Studies on related compounds have shown that they can alter the expression of genes involved in critical cellular processes. elifesciences.org For example, flavonoids have been observed to downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic proteins. nih.gov Although specific genome-wide or proteome-wide analyses for this compound are not yet widely available, it is anticipated that its effects on signaling pathways would lead to significant alterations in the cellular transcriptome and proteome, reflecting its biological activities.

In Vitro Biological Activity Profiling of this compound

The biological effects of this compound have been investigated in various laboratory settings using cell cultures. These in vitro studies provide valuable insights into its potential therapeutic applications.

Antiproliferative and Apoptotic Mechanisms of this compound in Cell Line Models

This compound has demonstrated notable antiproliferative activity against cancer cell lines. This effect is often mediated by the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating damaged or unwanted cells. ugr.ese-century.us

One study reported that sigmoidin A, a closely related compound, exhibited cytotoxicity against mouse melanoma cells. researchgate.net This cytotoxic effect was suggested to occur through a prooxidative mechanism, leading to cell death. researchgate.net Further investigations into the apoptotic mechanisms of similar compounds have revealed their ability to:

Increase the population of cells in the sub-G1 phase of the cell cycle, which is indicative of DNA fragmentation. ugr.es

Activate key apoptotic proteins such as caspases. nih.gov

Alter the balance of pro-apoptotic and anti-apoptotic proteins, for instance, by increasing the Bax/Bcl-2 ratio. nih.govugr.es

The table below summarizes the antiproliferative effects observed for compounds structurally similar to this compound in different cancer cell lines.

| Compound | Cell Line | Effect | Mechanism |

| Synthetic taiwaniaquinoid C36 | MCF-7 (Breast), A-549 (Lung), T-84 (Colon) | Antiproliferative | Induction of apoptosis, increase in sub-G1 phase, activation of caspase 9, increased Bax/Bcl-2 ratio. ugr.es |

| Sigmoidin A | Mouse Melanoma Cells | Cytotoxic | Prooxidative mechanism. researchgate.net |

| Essential Oil Constituents (Thymol, Carvacrol) | MCF-7 (Breast), T24 (Bladder) | Antiproliferative, Pro-apoptotic | Upregulation of Bax and caspases, downregulation of Bcl-2, pERK, and pAkt. nih.gov |

Anti-inflammatory and Immunomodulatory Effects of this compound in Cellular Systems

This compound and its analogs have shown promising anti-inflammatory and immunomodulatory properties in cellular models. nih.govnih.govmdpi.com Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. frontiersin.org

Studies on sigmoidin A and B have revealed their potent ability to scavenge free radicals and selectively inhibit the 5-lipoxygenase enzyme, a key player in the inflammatory pathway. researchgate.net This selective inhibition is significant as it does not affect the cyclooxygenase-1 (COX-1) enzyme, which is involved in maintaining the integrity of the stomach lining. researchgate.net

Furthermore, in a model of inflammation induced by 12-O-tetradecanoylphorbol 13-acetate (TPA), both sigmoidin A and B demonstrated a substantial reduction in edema. researchgate.net The anti-inflammatory effects of these compounds are often linked to their ability to suppress pro-inflammatory signaling pathways like NF-κB and MAPK. frontiersin.org

The table below details the observed anti-inflammatory effects of Sigmoidin A and B.

| Compound | Model | Effect | Mechanism |

| Sigmoidin A | DPPH radical scavenging assay | Potent scavenger | Antioxidant activity. researchgate.net |

| Sigmoidin A | Arachidonic acid metabolism assay | Selective inhibitor of 5-lipoxygenase (IC50 = 31 µM) | Inhibition of a key inflammatory enzyme. researchgate.net |

| Sigmoidin A | TPA-induced mouse ear edema | 89% reduction in edema | Anti-inflammatory activity. researchgate.net |

| Sigmoidin B | DPPH radical scavenging assay | Potent scavenger | Antioxidant activity. researchgate.net |

| Sigmoidin B | Arachidonic acid metabolism assay | Selective inhibitor of 5-lipoxygenase | Inhibition of a key inflammatory enzyme. researchgate.net |

| Sigmoidin B | Phospholipase A2-induced mouse paw edema | Inhibition of edema formation | Anti-inflammatory activity. researchgate.net |

| Sigmoidin B | TPA-induced mouse ear edema | 83% reduction in edema | Anti-inflammatory activity. researchgate.net |

Antioxidant Properties and Radical Scavenging Mechanisms of this compound

This compound, a member of the flavonoid family, demonstrates notable antioxidant properties, which are largely attributable to its specific structural features. The primary mechanisms through which flavonoids like this compound exert their antioxidant effects are via hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical, effectively neutralizing it. mdpi.com The SET mechanism involves the transfer of an electron from the antioxidant to the radical, leading to the formation of a radical anion. mdpi.com

The antioxidant capacity of flavonoids is strongly correlated with the number and arrangement of hydroxyl (-OH) groups on their aromatic rings. mdpi.com These groups are crucial for radical scavenging. For instance, the presence of a catechol (ortho-dihydroxy) group in the B-ring significantly enhances antioxidant activity. researchgate.net This structural element is a key determinant of the radical scavenging potential of many polyphenolic compounds. researchgate.net

In cell-free systems, sigmoidin A, a closely related compound, has shown radical scavenging activity comparable to its parent compound, eriodictyol. nih.gov This activity is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net The ability of sigmoidin compounds to scavenge radicals is a key aspect of their antioxidant profile. researchgate.net

Interestingly, while possessing antioxidant capabilities, some flavonoids can also exhibit pro-oxidant activity, particularly in the presence of transition metal ions like copper (Cu(II)). nih.gov For example, sigmoidin A has been shown to cause DNA damage in the presence of Cu(II) by reducing Cu(II) to Cu(I), which then participates in the generation of reactive oxygen species (ROS). nih.gov This pro-oxidant action can be counteracted by ROS scavengers and metal chelators. nih.gov The structural features that contribute to antioxidant activity, such as the C-4 keto group and hydroxyl groups at C-3 and C-5, are also involved in metal chelation. researchgate.net

Antimicrobial and Antiviral Activities of this compound in Preclinical Models

Flavonoids isolated from the Erythrina genus, including various sigmoidin compounds, have demonstrated a range of antimicrobial activities. nih.gov For instance, sigmoidin A and sigmoidin B have shown potent antibacterial effects against Micrococcus luteus and significant activity against Staphylococcus aureus. nih.gov Sigmoidin L has exhibited notable antibacterial action against both Staphylococcus aureus and Proteus vulgaris. nih.govresearchgate.net The antibacterial mechanisms of flavonoids can involve the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. nih.gov

While direct preclinical studies on the antiviral activity of this compound are not extensively detailed in the provided results, the broader class of flavonoids and other natural compounds are being investigated for their potential against various viruses. biorxiv.orgcaister.com Preclinical animal models are crucial for evaluating the in vivo efficacy of such compounds. biorxiv.orgnih.gov These models, such as those for Influenza A Virus and SARS-CoV-2, allow for the assessment of a compound's ability to reduce viral load and improve pathological outcomes. biorxiv.orgnih.gov The development of effective antiviral agents often relies on these preclinical evaluations to determine prophylactic and therapeutic potential. biorxiv.orgnih.gov

Enzyme Inhibition and Activation Profiles of this compound (e.g., lipoxygenases, cyclooxygenases, aldose reductase)

Sigmoidin compounds have been shown to selectively inhibit certain enzymes involved in inflammatory and metabolic pathways.

Lipoxygenases (LOX): Sigmoidin A and B are selective inhibitors of 5-lipoxygenase (5-LOX), an enzyme that catalyzes the formation of leukotrienes, which are mediators of inflammation. researchgate.netmedchemexpress.com Sigmoidin A has a dose-dependent inhibitory effect on 5-LOX. researchgate.net This inhibition is significant as 5-LOX is implicated in various inflammatory diseases. medchemexpress.com The mechanism of some LOX inhibitors involves covalent binding to cysteine residues within the enzyme. nih.gov

Cyclooxygenases (COX): In contrast to their effect on LOX, sigmoidins A and B have been found to have no inhibitory effect on cyclooxygenase-1 (COX-1) activity. researchgate.net COX enzymes are responsible for the synthesis of prostaglandins, another class of inflammatory mediators. nih.govwikipedia.org The differential inhibition of LOX over COX suggests a specific mechanism of anti-inflammatory action for these compounds.

Aldose Reductase: Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia, converting glucose to sorbitol. mdpi.comd-nb.info The accumulation of sorbitol is implicated in the long-term complications of diabetes. openmedicinalchemistryjournal.comsld.cu Inhibition of aldose reductase is a therapeutic strategy to prevent these complications. frontiersin.org While direct studies on this compound are not specified, other flavonoids and natural compounds are known to be potent inhibitors of this enzyme. sld.cu The inhibitory activity is often linked to the specific structure of the compound. mdpi.com

In Vivo Preclinical Model Studies of this compound Activity

In vivo preclinical models are essential for bridging the gap between in vitro findings and potential clinical applications.

Inflammation: Preclinical animal models are widely used to evaluate the anti-inflammatory activity of novel compounds. ijpras.comnih.gov For example, sigmoidin A and B have been tested in mouse models of inflammation. In the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, both sigmoidin A and B significantly reduced edema. researchgate.net In a phospholipase A2-induced mouse paw edema model, sigmoidin B showed inhibitory effects. researchgate.net These studies provide in vivo evidence for the anti-inflammatory potential of sigmoidin compounds.

Infection: Animal models of infection are critical for assessing the efficacy of new antimicrobial and antiviral agents. nih.govfrontiersin.org These models allow for the evaluation of a compound's ability to control pathogen replication and reduce disease severity in a living organism. nih.gov For flavonoids from the Erythrina genus, which have shown in vitro antibacterial activity, in vivo infection models would be the next step to confirm their therapeutic potential. nih.gov

Cancer: The antitumor activities of compounds are often evaluated in preclinical in vivo models, such as xenograft models in mice. mdpi.comnih.gov While some metabolites from Erythrina senegalensis have shown promising in vitro cytotoxic effects against cancer cell lines, in vivo studies are necessary to determine their actual anticancer efficacy. mdpi.com For instance, sigmoidin A has demonstrated cytotoxicity towards cancer cells in vitro. nih.gov

Pharmacodynamics (PD) studies how a drug affects the body. In preclinical models, this involves assessing the relationship between the drug concentration and its pharmacological effect. For anti-inflammatory agents, this could involve measuring the reduction in inflammatory markers or edema in response to different doses of the compound. biomedpharmajournal.org For antimicrobial agents, PD studies in animal models relate drug exposure (like AUC/MIC or Cmax/MIC) to the reduction in bacterial count, often using a sigmoid model to describe the dose-response relationship. nih.gov Such evaluations are crucial for understanding the potency and efficacy of a compound like this compound in a physiological context and for guiding the design of potential therapeutic regimens.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity.

For flavonoids, SAR studies have revealed key structural features that determine their antioxidant and enzyme-inhibiting properties. The number and position of hydroxyl groups are critical for antioxidant activity. mdpi.com The presence of a catechol moiety in the B-ring and specific hydroxylation patterns in the A and C rings are known to enhance radical scavenging. researchgate.netfrontiersin.org

In the context of antimicrobial activity, the presence of prenyl groups on the flavonoid skeleton often enhances their effectiveness. nih.gov For example, the antibacterial potency of flavonoids from the Erythrina genus is significantly influenced by prenylation. nih.gov

Regarding enzyme inhibition, the specific substitutions on the flavonoid core dictate the selectivity and potency of inhibition. For instance, the structural differences between sigmoidin A (one prenyl group) and sigmoidin B (two prenyl groups) lead to different potencies in their anti-inflammatory and enzyme-inhibitory activities. researchgate.net

SAR studies, often aided by computational methods like virtual docking, are also used to design and evaluate analogues with improved activity or specificity. plos.org By modifying the core structure of this compound, such as altering the number or position of prenyl or hydroxyl groups, it is possible to develop new derivatives with enhanced therapeutic potential.

Identification of Key Pharmacophoric Elements in this compound

A pharmacophore is an abstract representation of the molecular features essential for a drug's biological activity. ljmu.ac.uknih.gov The identification of these elements in this compound is the first step in understanding its interaction with biological targets. While specific pharmacophore models for this compound are not extensively documented, its structural motifs provide insight into its potential key features based on well-understood principles of medicinal chemistry. nih.govunina.it

The structure of this compound comprises a flavanone (B1672756) core with hydroxyl and prenyl group substitutions. The key pharmacophoric features can be inferred from this structure and include:

Hydrogen Bond Donors and Acceptors: The hydroxyl groups (-OH) at positions 5, 7, and 8' are primary hydrogen bond donors. The carbonyl group (C=O) at position 4 and the oxygen atoms in the heterocyclic C ring and the chromene ring can act as hydrogen bond acceptors. lilab-ecust.cn These features are critical for forming directed interactions with amino acid residues in protein binding sites.

Aromatic and Hydrophobic Regions: The two aromatic rings (A and B rings) and the hydrophobic dimethylpyran ring system, including the prenyl-derived moiety, contribute to the hydrophobic character of the molecule. ljmu.ac.uk These regions can engage in van der Waals and π-π stacking interactions with hydrophobic and aromatic residues of a target protein.

Stereochemistry: The chiral center at the C-2 position of the flavanone core results in a specific three-dimensional arrangement of the B ring relative to the A and C rings. This stereochemistry is crucial for the precise orientation of the molecule within a binding pocket, influencing its biological activity.

These features collectively define the potential for this compound to interact with various biological macromolecules, and a comprehensive understanding of their spatial arrangement is key to designing more potent and selective analogs.

Correlating Structural Modifications of this compound to Biological Efficacy and Selectivity

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its analogs are central to establishing a structure-activity relationship (SAR). For this compound, while specific studies on its synthetic derivatives are limited, the SAR of the broader class of prenylated flavonoids provides valuable insights. tandfonline.com

The biological activity of flavonoids is significantly influenced by the number and position of hydroxyl groups, as well as the presence and nature of other substituents, such as prenyl groups. tandfonline.comnih.gov The prenyl group, in particular, is known to enhance the lipophilicity of the flavonoid scaffold, which can lead to improved membrane permeability and stronger interactions with biological targets. tandfonline.com This often translates to increased biological activity, such as antibacterial or cytotoxic effects, when compared to their non-prenylated counterparts. tandfonline.com For instance, studies on other sigmoidins, like sigmoidin A and B, have highlighted the importance of the prenyl moiety for their antibacterial properties. nih.gov

Based on the general SAR of flavonoids, the following hypotheses regarding this compound can be made:

Hydroxylation Pattern: The specific arrangement of hydroxyl groups on the A and B rings is critical for antioxidant activity and interaction with various enzymes. Modification of this pattern, such as the addition or removal of hydroxyl groups, would likely have a profound impact on the biological activity profile of this compound.

The Prenyl Moiety: The dimethylpyran ring, a cyclized prenyl group, is a distinguishing feature of this compound. Alterations to this group, such as changing its position or replacing it with other lipophilic side chains, would be expected to modulate the potency and selectivity of the molecule. The increased lipophilicity imparted by this group is often associated with enhanced affinity for cell membranes and protein targets. tandfonline.com

The Flavanone Core: The saturation of the C2-C3 bond in the C ring is a defining feature of flavanones. Modifications to this core structure, such as oxidation to a flavone (B191248) or reduction to a flavan, would alter the geometry and electronic properties of the molecule, thereby influencing its biological activity.

Systematic synthetic and biological evaluation of this compound derivatives would be necessary to validate these hypotheses and to build a detailed SAR profile for this specific compound. mdpi.commdpi.communi.cz

Computational Approaches in this compound SAR Elucidation (e.g., docking, QSAR)

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are powerful tools for investigating the interactions of small molecules with biological targets and for predicting their biological activities. frontiersin.orgresearchgate.net

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. pjps.pk A 2021 study by Amparo et al. investigated the potential of various secondary metabolites, including this compound, as inhibitors of SARS-CoV-2 proteins through molecular docking. researchgate.net In this in silico study, this compound was docked against the main protease (3CLpro) and the papain-like protease (PLpro) of the virus. nih.gov The docking analysis revealed that this compound could potentially bind to these viral enzymes, suggesting a possible mechanism for antiviral activity. researchgate.net The specific interactions and binding affinities from this study are detailed in the table below.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| SARS-CoV-2 3CLpro | -7.5 | Thr26 | Hydrogen Bond |

| His41 | Hydrogen Bond | ||

| Cys145 | Hydrogen Bond | ||

| His163 | Pi-Alkyl | ||

| SARS-CoV-2 PLpro | -7.2 | Asp164 | Hydrogen Bond |

| Gln269 | Hydrogen Bond | ||

| Tyr264 | Pi-Pi T-shaped |

Data sourced from Amparo et al. (2021). researchgate.net

These predicted interactions highlight the importance of the hydroxyl groups of this compound in forming hydrogen bonds with key residues in the active sites of these proteases, and the role of the aromatic rings in establishing stabilizing hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ljmu.ac.uk The same study by Amparo et al. (2021) also included a QSAR analysis to predict the antiviral potential of the selected compounds. nih.gov The analysis was performed using the Prediction of Activity Spectra for Substances (PASS) online platform, which predicts the probability of a compound being active (Pa) or inactive (Pi) for a particular biological activity. nih.gov For this compound, the QSAR analysis predicted a potential for antiviral activity, which was consistent with the molecular docking results. researchgate.netnih.gov This type of analysis can be a rapid screening method to prioritize compounds for further experimental testing. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Sigmoidin C Research

Spectroscopic Techniques for Sigmoidin C Structural Elucidation and Conformational Analysis

Spectroscopy is a cornerstone in the structural analysis of organic molecules like this compound, providing detailed insights into the connectivity and spatial arrangement of atoms. numberanalytics.com

Advanced NMR Spectrometry for this compound Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of complex organic compounds. researchgate.net For this compound, advanced NMR techniques are employed to define its precise configuration and conformation.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of hydrogen and carbon atoms within the molecule. libretexts.orgorganicchemistrydata.org However, for a complete structural assignment, two-dimensional (2D) NMR experiments are essential. numberanalytics.com These include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to establish the connectivity of adjacent protons in the this compound molecule. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, providing a map of C-H single bond connectivities. numberanalytics.commagritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the complete carbon skeleton and assigning the positions of functional groups. numberanalytics.commagritek.comhyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformational preferences of this compound. hyphadiscovery.com

Through the careful analysis and integration of data from these advanced NMR experiments, researchers can confidently elucidate the complete structure of this compound.

High-Resolution Mass Spectrometry for this compound and Metabolite Identification

High-resolution mass spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its metabolites. numberanalytics.comyoutube.com This high degree of mass accuracy is crucial for distinguishing between compounds with very similar nominal masses. nih.gov

Tandem mass spectrometry (MS/MS) is often coupled with HRMS. numberanalytics.combiorxiv.org In this technique, precursor ions of this compound are selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, providing valuable structural information and aiding in the identification of unknown metabolites by comparing their fragmentation patterns to that of the parent compound. biorxiv.orgpurdue.edu The combination of high resolution and MS/MS capabilities allows for the confident identification of this compound and its transformation products in complex mixtures. ucl.ac.uk

Chromatographic Techniques for this compound Quantification in Complex Biological and Environmental Matrices

Chromatography is the primary method for separating this compound from the multitude of other compounds present in complex samples such as biological fluids, tissues, and environmental extracts. ajol.infophenomenex.blog This separation is essential for accurate quantification and further analysis.

LC-MS/MS and GC-MS for Trace Analysis and Metabolomics of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for the sensitive and selective quantification of small molecules like this compound in complex matrices. wikipedia.orgbioxpedia.com Liquid chromatography first separates the components of a mixture. wikipedia.org The separated compounds are then introduced into a tandem mass spectrometer, which provides highly specific detection and quantification. nih.gov The use of stable isotope-labeled internal standards can further improve the accuracy and reproducibility of the analysis. nih.gov LC-MS/MS is widely used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of compounds. bioxpedia.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for metabolomics studies. lcms.czthermofisher.com It offers high chromatographic resolution, making it suitable for separating volatile compounds or those that can be made volatile through a process called derivatization. thermofisher.comnih.gov Following separation by GC, the mass spectrometer provides identification and quantification. lcms.cz GC-MS is particularly useful for analyzing the impact of this compound on the profiles of endogenous metabolites. nih.govresearchgate.net

| Technique | Principle | Application for this compound | Key Advantages |

| LC-MS/MS | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. wikipedia.orgnih.gov | Trace-level quantification in biological fluids and tissues; metabolite identification and profiling. bioxpedia.com | High sensitivity, high selectivity, applicable to a wide range of compounds. wikipedia.org |

| GC-MS | Separates volatile compounds using gas chromatography, followed by detection and identification by mass spectrometry. lcms.czthermofisher.com | Analysis of volatile metabolites affected by this compound; metabolomics studies. nih.govresearchgate.net | Excellent chromatographic resolution, established libraries for compound identification. lcms.cz |

Chiral Chromatography for Enantiomeric Purity Assessment and Separation of this compound Stereoisomers

Many organic molecules, potentially including this compound, can exist as stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. sigmaaldrich.com Enantiomers, a specific type of stereoisomer, are non-superimposable mirror images of each other. phenomenex.blog Since different enantiomers can have distinct biological activities, it is crucial to separate and quantify them. ijrpr.com

Chiral chromatography is the primary technique used for this purpose. ajol.infoslideshare.net It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. ijrpr.comencyclopedia.pub There are various types of CSPs, including those based on polysaccharides, proteins, cyclodextrins, and Pirkle-type phases. ijrpr.com The choice of CSP and the mobile phase composition are critical for achieving successful enantiomeric separation. ijrpr.com This technique is essential for assessing the enantiomeric purity of this compound and for studying the stereoselective metabolism and activity of its individual stereoisomers.

Development of Biosensors and Immunoassays for this compound Detection and Quantification

While chromatographic methods are highly accurate and reliable, they can be time-consuming and require sophisticated instrumentation. For rapid and high-throughput screening, biosensors and immunoassays offer a promising alternative.

Biosensors: A biosensor is an analytical device that combines a biological recognition element with a transducer to convert a biological response into a measurable signal. nih.govfrontiersin.org For this compound, a biosensor could be developed using specific enzymes or aptamers (short single-stranded DNA or RNA molecules) that bind to the compound with high affinity and specificity. nih.gov This binding event can then be converted into an optical or electrochemical signal, allowing for real-time detection and quantification. frontiersin.orgcinz.nz

Immunoassays: Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), utilize the highly specific binding between an antibody and its antigen. haemochrom.decoachrom.com To develop an immunoassay for this compound, antibodies that specifically recognize the compound would need to be produced. The assay typically involves immobilizing either the antibody or this compound on a solid support and using an enzyme-labeled reactant to generate a signal that is proportional to the amount of this compound present. enzymeresearch.comenzymeresearch.com The dose-response curves in immunoassays are often sigmoidal in shape. enzymeresearch.comenzymeresearch.com

The development of robust and sensitive biosensors and immunoassays could significantly facilitate the rapid screening of biological and environmental samples for the presence of this compound. nih.govbiorxiv.org

In Situ Analysis and Imaging of this compound in Biological Systems and Natural Sources

Understanding the precise spatial distribution of this compound within its natural sources is fundamental to elucidating its biosynthetic pathways, ecological roles, and physiological functions. In situ analysis and imaging techniques provide the capability to visualize the localization of specific molecules directly within intact tissues and cells, offering critical insights that bulk extraction methods cannot. While direct imaging of this compound is an emerging area of research, a variety of advanced analytical methodologies can be adapted for this purpose, drawing from established practices in plant metabolomics and chemical ecology.

The primary challenge in the in situ analysis of secondary metabolites like this compound lies in achieving high sensitivity and specificity within the complex chemical matrix of a biological sample. Methodologies for this purpose range from broad histochemical staining, which identifies classes of compounds, to highly specific mass spectrometry-based imaging, which can map the distribution of individual molecules.

Advanced Methodologies for In Situ Localization

Several powerful techniques are available for exploring the microscopic distribution of natural products in plant tissues.

Mass Spectrometry Imaging (MSI): This is a label-free technique that maps the spatial distribution of molecules by collecting mass spectra from discrete locations across a tissue section. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) are particularly well-suited for analyzing plant metabolites. By generating an ion intensity map for the specific mass-to-charge ratio (m/z) of this compound, MSI could reveal its precise location in different cell types or tissues within Erythrina species, for example, in the bark, roots, or leaves. This approach avoids the need for specific antibodies or fluorescent probes.

Fluorescence Microscopy: This technique relies on the detection of fluorescence, either from autofluorescent molecules or from specific fluorescent labels. Some flavonoids exhibit natural fluorescence (autofluorescence) when excited with light of appropriate wavelengths, which can be visualized directly. nih.gov For instance, certain flavanones appear as distinct spots under UV light. mdpi.com If this compound possesses sufficient autofluorescence, confocal laser scanning microscopy could provide high-resolution images of its subcellular localization. Alternatively, specific staining reagents that bind to flavonoids and enhance or induce fluorescence, such as Neu's reagent (diphenylboric acid 2-aminoethyl ester), can be employed for localization, although this may not be specific to this compound alone.

Histochemical Analysis: Traditional histochemical staining offers a straightforward method to identify the general location of classes of secondary metabolites. actascientific.com Specific reagents react with functional groups present in flavonoids, resulting in a colored precipitate that can be observed with light microscopy. While lacking the specificity of MSI, this method can quickly identify flavonoid-rich regions, such as idioblasts, parenchyma, or epidermal cells, guiding further analysis with more sophisticated techniques. ipb.ac.id

Capillary Microsampling Mass Spectrometry: This advanced technique combines microscopic sampling with high-sensitivity mass spectrometry. gwu.eduresearchgate.net A microcapillary is used to extract the contents of a single cell or a small cluster of cells from a tissue in its native environment. The extracted material is then analyzed by electrospray ionization mass spectrometry (ESI-MS) to identify its chemical constituents. This method could be applied to different cell types of Erythrina to determine if this compound accumulates in specialized cells. gwu.eduresearchgate.net

The table below summarizes potential methodologies for the in situ analysis of this compound.

Table 1: Potential In Situ Analytical Techniques for this compound Localization| Technique | Principle | Advantages | Potential Challenges for this compound |

|---|---|---|---|

| Mass Spectrometry Imaging (MSI) | Label-free detection of molecules based on their mass-to-charge ratio across a tissue section. | High chemical specificity; No probes required; Can detect multiple compounds simultaneously. | Ionization efficiency can vary; Spatial resolution may be limited depending on the technique. |

| Fluorescence Microscopy | Detection of autofluorescence or induced fluorescence from target molecules. | High spatial resolution; Suitable for live-cell imaging if autofluorescence is present. | This compound may not have significant native fluorescence; Staining reagents may lack specificity. |

| Histochemical Staining | Chemical reaction between a reagent and a class of compounds (e.g., phenolics) to produce a colored product. | Simple, rapid, and low-cost; Provides general localization within tissues. actascientific.com | Low specificity (detects classes of compounds); Potential for artifacts from tissue fixation. |

| Capillary Microsampling-MS | Extraction of contents from single cells or small cell clusters for MS analysis. gwu.eduresearchgate.net | Excellent spatial resolution (single-cell level); High sensitivity and specificity. | Technically demanding; Provides discrete data points rather than a continuous image. |

Research Findings on Flavonoid Localization in Natural Sources

Direct in situ imaging studies specifically targeting this compound are not extensively documented. However, research on the distribution of flavonoids and other secondary metabolites in the Erythrina genus provides strong inferential evidence for its likely location. Phytochemical analyses have consistently isolated prenylated flavonoids, including this compound and its isomers, from the root and stem bark of various Erythrina species, suggesting these are primary sites of accumulation. researchgate.net

Studies on other plant species have successfully used these advanced techniques to map metabolite distribution. For example, MSI has been used to visualize the distribution of different flavonoids in Arabidopsis thaliana epidermal cells, revealing that specific glycosides are more abundant in certain cell types like trichomes. gwu.eduresearchgate.net Similarly, histochemical tests on Cinchona ledgeriana have shown that alkaloids and other metabolites accumulate in specialized idioblast cells scattered throughout the leaf and bark tissues. ipb.ac.id Such specialized cells are common in medicinal plants and may also be responsible for synthesizing or storing this compound in Erythrina.

The table below details the localization of related flavonoid compounds in various plant sources, offering a proxy for the expected distribution of this compound.

Table 2: Examples of In Situ Flavonoid and Secondary Metabolite Localization in Plants| Plant Species | Compound Class / Specific Compound | Observed Location | Technique Used | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | Kaempferol glycosides | Trichomes | Capillary Microsampling ESI-IMS-MS | gwu.eduresearchgate.net |

| Arabidopsis thaliana | Sinapic acid esters | Pavement and basal cells | Capillary Microsampling ESI-IMS-MS | gwu.eduresearchgate.net |

| Cinchona ledgeriana | Alkaloids, Terpenoids, Phenolics | Idioblast cells in leaf hypodermis, stem cortex, and secondary phloem | Histochemical Tests | ipb.ac.id |

| Erythrina crista-galli | Flavanones | Twigs (ethyl acetate (B1210297) fraction) | Column Chromatography, Spectroscopic Methods | mdpi.com |

Future research employing a combination of MSI and high-resolution microscopy on tissues from Erythrina species will be crucial for definitively mapping the in situ location of this compound. This knowledge will not only advance our understanding of the chemical ecology of these plants but also aid in developing more efficient extraction and production strategies.

Future Research Directions and Potential Academic Applications of Sigmoidin C

Sigmoidin C as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule with high potency and selectivity that modulates a specific biological target, enabling the study of that target's function in cells or organisms. febs.orgthermofisher.kr These tools are essential for interrogating complex biological systems where genetic methods may be limited and play a critical role in the validation of new drug targets. febs.orgthermofisher.krnih.gov

Future research can focus on developing this compound into a well-characterized chemical probe. To achieve this, studies must precisely define its mechanism of action, potency, and selectivity for its molecular target(s). For instance, research on the related compound Sigmoidin A has shown that it can induce cell death through a prooxidative mechanism involving the depletion of intracellular glutathione (B108866) (GSH). researchgate.net A similar detailed mechanistic understanding of this compound could allow it to be used as a probe to investigate cellular redox homeostasis and related signaling pathways. The development of such probes, derived from unique natural pharmacophores, provides chemical entities that can answer biological questions not easily addressed by classical methods. mskcc.org By applying this compound in a controlled manner regarding concentration and time, researchers could precisely manipulate and study specific protein functions within their native cellular environment. febs.orgmskcc.org

Exploration of this compound as a Lead Compound for Novel Bioactive Agents

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. This compound has already been identified as possessing antimicrobial and antioxidant properties, making it a promising candidate for further development. scispace.comscienceopen.com

The potential of this compound as a lead compound is underscored by several research avenues:

Antimicrobial Activity : Saponins including this compound, isolated from the stem bark of Erythrina sigmoidea, have been used in Cameroon as antimicrobial agents. scispace.com This established activity provides a foundation for developing new antibiotics.

Antiviral Potential : In a broad in silico screening of secondary metabolites from Brazilian medicinal plants, this compound was identified as a potential anti-SARS-CoV-2 compound. nih.gov This highlights its potential as a scaffold for designing novel antiviral drugs.

Diverse Bioactivities : Research on closely related prenylated flavonoids, such as Sigmoidin A, has revealed anti-obesity potential, further broadening the scope of possible therapeutic applications. dntb.gov.ua The general class of prenylated phenolics is considered a source of inspiration for finding new drug leads. muni.cz

Future work should involve synthetic modifications of the this compound structure to create analogues with enhanced activity and drug-like properties. These studies would build upon the initial discovery of its bioactivities to generate novel therapeutic agents. researchgate.net

Advancements in Sustainable and Scalable Production of this compound (e.g., biotechnological, synthetic)

A significant bottleneck in the research and development of many natural products is the limited and often unsustainable supply from their natural sources. The over-exploitation of medicinal plants like Gloriosa superba has led to them becoming endangered, highlighting the need for alternative production methods. uantwerpen.be For this compound, which is isolated from plants of the Erythrina genus, reliance on extraction from plant bark is not scalable for extensive research or potential commercialization. scispace.comuantwerpen.be

Future research must focus on developing sustainable and scalable production methods. Key directions include:

Biotechnological Production : Plant cell suspension culture systems are a promising alternative for the sustainable production of valuable plant metabolites. uantwerpen.be Research into developing efficient protocols for callus induction and cell suspension cultures of Erythrina species could lead to a reliable biotechnological source of this compound. This approach has shown promise for producing other complex molecules like colchicoside. uantwerpen.be

Total Synthesis : Developing an efficient total chemical synthesis route for this compound would provide complete control over its production, independent of natural sources. A successful synthetic pathway would also facilitate the creation of structural analogues for structure-activity relationship (SAR) studies, which are crucial for its development as a lead compound.

These advancements are critical for ensuring a consistent and economically viable supply of this compound for in-depth biological investigation and preclinical development.

Integration of Omics Technologies (Proteomics, Metabolomics) in this compound Research

Omics technologies offer a holistic view of biological systems by analyzing entire sets of molecules on a large scale. humanspecificresearch.orgfrontlinegenomics.com Proteomics involves the large-scale study of proteins, while metabolomics is the comprehensive analysis of metabolites in a biological sample. humanspecificresearch.orgnih.gov Integrating these technologies into this compound research can provide deep mechanistic insights that are unattainable with traditional, single-target approaches. revespcardiol.org

The application of omics can elucidate the complex cellular response to this compound:

Proteomics : Can be used to identify the direct protein targets of this compound and downstream changes in protein expression. frontlinegenomics.com This could reveal the molecular pathways it modulates and help uncover its mechanism of action, which is essential for both its use as a chemical probe and its development as a drug.

Metabolomics : Can map the changes in cellular metabolism after treatment with this compound. nih.gov This provides a functional readout of its effects on cellular pathways, such as energy metabolism or amino acid metabolism, which have been shown to be impacted in other multi-omics studies. frontiersin.org